

comparative review of patents involving 4-Methoxycyclohexanamine

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Compound of Interest

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A Senior Application Scientist's Guide to Synthesis and Application

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides an in-depth comparative analysis of key patents involving **4-Methoxycyclohexanamine**. We will dissect patented synthetic methodologies and explore the compound's application in modern drug discovery, offering field-proven insights and supporting experimental data.

Introduction: The Versatile 4-Methoxycyclohexanamine Scaffold

4-Methoxycyclohexanamine, existing as cis and trans stereoisomers, is a crucial building block in medicinal chemistry and fine chemical synthesis. Its rigid cyclohexyl core imparts favorable physicochemical properties to drug candidates, such as improved metabolic stability and bioavailability, while the amine and methoxy functionalities provide key interaction points for target binding and synthetic elaboration. This guide will compare patented approaches to its synthesis and its role as a key intermediate in the development of novel therapeutics.

PART 1: A Comparative Analysis of Synthetic Strategies

The stereochemistry of the **4-Methoxycyclohexanamine** ring is often critical for pharmacological activity. Consequently, numerous patented methods focus on the stereoselective synthesis of either the cis or trans isomer. Here, we compare several distinct approaches.

Stereoselective Synthesis of trans-4-Alkylcyclohexylamines

A significant body of patents focuses on the synthesis of the trans isomer, which is a key intermediate for the antidiabetic drug Glimepiride.^[1] The challenge lies in achieving high diastereoselectivity and developing scalable, cost-effective processes.

One common strategy involves the reduction of a 4-alkylcyclohexanone oxime. Early methods often employed hazardous reagents like sodium metal in alcohol, which, while effective, pose significant risks for industrial-scale production.^[1]

A more recent and safer approach, detailed in patent CN109678726A, utilizes a supported ruthenium catalyst with an alkali metal promoter for the hydrogenation of 4-methylcyclohexanone.^[2] This method is advantageous as the catalyst is reusable, reducing overall cost. The process achieves a molar yield of over 65% for the trans isomer and allows for the recycling of the undesired cis isomer, enhancing process efficiency.^[2]

Another innovative method is described in patent CZ2005230A3, which involves the isomerization of a Schiff's base.^[3] This process starts with 4-methylcyclohexanone and benzylamine to form the Schiff's base, which is then treated with a strong base like potassium tert-butoxide to favor the formation of the thermodynamically more stable trans isomer. Subsequent acid hydrolysis yields the desired trans-4-methylcyclohexylamine with a high trans:cis ratio of 99.9:0.1.^[3]

Stereoselective Synthesis of cis-4-Methylcyclohexylamine

While the trans isomer has been extensively explored, the cis isomer also serves as a valuable intermediate. For instance, it is used in the synthesis of antitubercular agents. Patent CN109824520B discloses a novel method starting from 4-methyl phenylboronic acid or its ester.^[4] The key steps involve hydrogenation using a rhodium-carbon catalyst, followed by

recrystallization to isolate the cis-4-methyl cyclohexylboronic acid/ester. Finally, an amine substitution reaction with sulfamic acid yields the cis-4-methylcyclohexylamine with a purity exceeding 99.5%.^[4] This method is notable for its high purity and the reusability of the catalyst.^[4]

Synthesis of the Precursor: 4-Methoxycyclohexanone

The synthesis of the direct precursor, 4-methoxycyclohexanone, is also a subject of patented innovation, moving away from hazardous heavy metal oxidants.

- Traditional Methods: Older methods often used potassium dichromate and sulfuric acid for the oxidation of 4-methoxycyclohexanol, resulting in significant heavy metal waste and low yields (around 50%).^[5]
- Modern, Greener Approaches: Patent CN105152884A describes a continuous catalytic oxidation process using hydrogen peroxide as a green oxidant and a molecular sieve-supported phosphotungstic acid as a catalyst.^[5] This method avoids heavy metal pollution and the dangers of hydrogen peroxide accumulation by using a tubular reactor.^[5] Another patent application (IN 201821048883) details a process using sodium hypochlorite in the presence of a phase transfer catalyst, achieving yields in the range of 87% to 96%.^[6]

Patent	Starting Material	Key Reagents/Catalyst	Target Isomer	Yield/Purity	Key Advantages
CN10967872 6A	4-Methylcyclohexanone	Supported Ruthenium, Alkali Metal Promoter	trans	>65% Molar Yield	Reusable catalyst, recycling of cis isomer.[2]
CZ2005230A 3	4-Methylcyclohexanone	Benzylamine, Potassium tert-butoxide, HCl	trans	trans:cis ratio of 99.9:0.1.[3]	High stereoselectivity.
CN10982452 0B	4-Methyl Phenylboronic Acid	Rhodium on Carbon, Sulfamic Acid	cis	>99.5% Purity.[4]	High purity of the cis isomer, reusable catalyst.[4]
CN10515288 4A	4-Methoxycyclohexanol	H ₂ O ₂ , Molecular Sieve-Supported Phosphotungstic Acid	N/A	High Yield (not specified)	Environmentally friendly (green oxidant), continuous process, safe.[5]
IN 20182104888 3	4-Methoxyphenol	Pd/C, Sodium Hypochlorite, Phase Transfer Catalyst	N/A	87-96% Yield. [6]	High yield, avoids hazardous heavy metals. [6]

PART 2: Applications in Drug Discovery & Development

The **4-methoxycyclohexanamine** moiety is a privileged scaffold found in a variety of pharmacologically active compounds. Its incorporation can significantly influence a molecule's binding affinity, selectivity, and pharmacokinetic properties.

Role as a Key Intermediate in Kinase Inhibitors

Numerous patents for protein kinase inhibitors utilize **4-methoxycyclohexanamine** and its derivatives as key building blocks. These inhibitors are crucial in oncology for treating diseases driven by abnormal kinase activity.^[7] For example, patents US9314464B2 and US8785632B2 describe compounds targeting kinases like B-Raf and c-Met, respectively, which are implicated in various cancers.^{[7][8]} The cyclohexylamine core often serves as a central scaffold to which other pharmacophoric groups are attached. The stereochemistry of the substituents on the cyclohexane ring is critical for achieving the correct vectoral orientation of these groups to fit into the kinase's binding pocket.

Application in CNS Disorders and Other Therapeutic Areas

Beyond oncology, derivatives of 4-cyclohexylamine have been patented for a range of other therapeutic applications:

- Neurodegenerative Diseases: Patent US20210251925A1 describes mitofusin activators for treating mitochondrial dysfunction-related diseases like Parkinson's and Charcot-Marie-Tooth disease.^[9]
- Pain Management: Patents US4366172A and US20050267218A1 disclose 4-amino-cyclohexanol derivatives with analgesic properties.^{[10][11]}
- Antipsychotics: The antipsychotic drug Cariprazine features a cyclohexylamine derivative as a key structural element. Patent US9718795B2 provides a process for preparing Cariprazine and its intermediates.^[12]

The prevalence of this scaffold across diverse therapeutic areas underscores its importance and versatility in drug design.

Experimental Protocols

To provide a practical context, here is a representative experimental protocol for the synthesis of trans-4-methylcyclohexylamine, adapted from the principles described in patent CZ2005230A3.[3]

Protocol: Synthesis of trans-4-Methylcyclohexylamine Hydrochloride

Objective: To synthesize trans-4-methylcyclohexylamine hydrochloride with high stereoselectivity via isomerization of a Schiff's base.

Materials:

- 4-Methylcyclohexanone
- Benzylamine
- Toluene
- Tetrahydrofuran (THF), anhydrous
- Potassium tert-butoxide
- Concentrated Hydrochloric Acid (HCl)
- Nitrogen gas supply

Procedure:

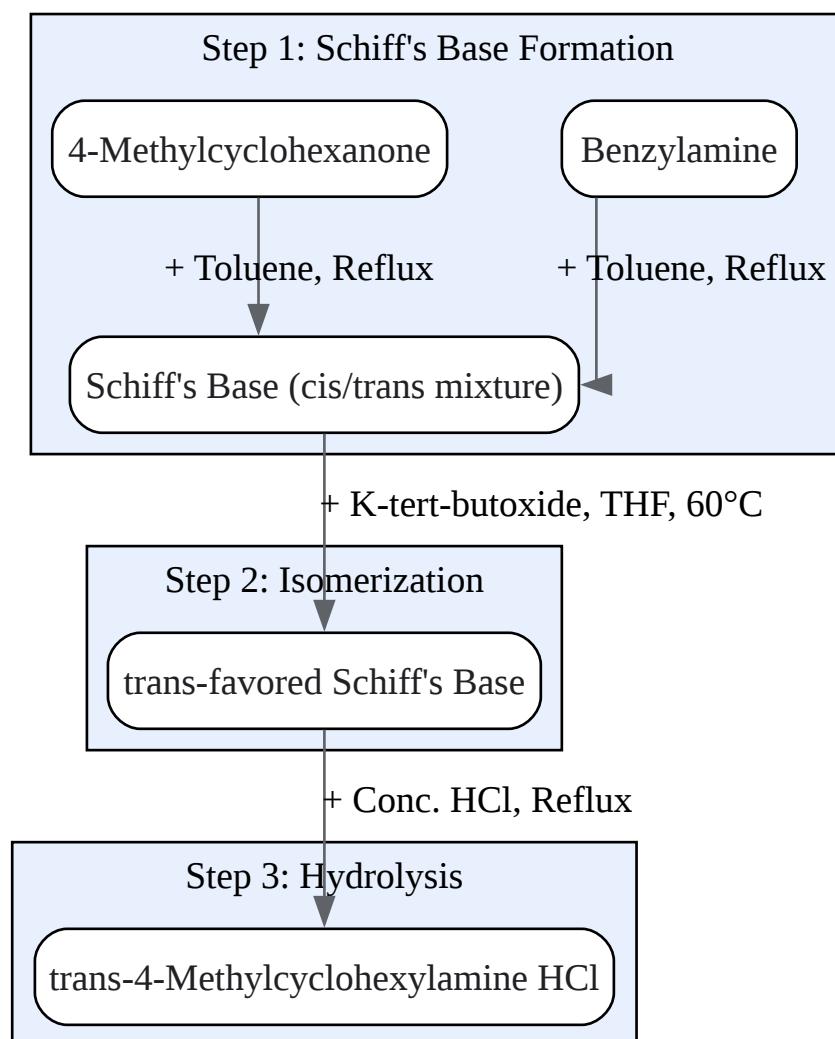
- Formation of the Schiff's Base:
 - In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 4-methylcyclohexanone (0.1 mol), benzylamine (0.1 mol), and toluene (200 mL).
 - Reflux the mixture for 10 hours, azeotropically removing the water formed during the reaction.
 - After cooling, evaporate the toluene under reduced pressure. Add dry toluene (50 mL) and re-evaporate twice to ensure the removal of all water.

- Isomerization:
 - Dissolve the resulting crude Schiff's base in anhydrous THF (500 mL) under a nitrogen atmosphere.
 - Add potassium tert-butoxide (15 g) to the solution.
 - Stir the mixture at 60°C for 14 hours under nitrogen.
- Hydrolysis and Salt Formation:
 - Cool the reaction mixture in an ice bath.
 - Carefully add concentrated HCl (200 mL) to the cooled mixture.
 - Reflux the mixture for 5 hours to hydrolyze the imine and form the hydrochloride salt of the amine.
 - After cooling, the product, trans-4-methylcyclohexylamine hydrochloride, will precipitate.
- Purification:
 - Collect the precipitate by filtration.
 - The crude salt can be further purified by recrystallization from a suitable solvent, such as a mixture of a C1-C5 alcohol and its ester, to achieve high purity.[\[3\]](#)

Self-Validation: The stereochemical purity of the final product should be confirmed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) analysis, comparing the retention times to authentic standards of the cis and trans isomers.

Visualizing the Workflow

Synthesis of trans-4-Methylcyclohexylamine



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Caption: Workflow for the synthesis of trans-4-Methylcyclohexylamine HCl.

Conclusion

The patent landscape for **4-methoxycyclohexanamine** and its derivatives reveals a continuous drive towards more efficient, stereoselective, and environmentally benign synthetic methods. The versatility of this scaffold in drug discovery is evident from its incorporation into a wide array of therapeutic agents, particularly kinase inhibitors. For researchers and drug development professionals, understanding these patented methodologies and applications is crucial for designing next-generation therapeutics that leverage the advantageous properties of the **4-methoxycyclohexanamine** core.

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- US20050267218A1 - 4-Hydroxymethyl-1-Aryl-cyclohexylamine compounds.
- US10633344B2 - Multiple-component solid phases containing at least one active pharmaceutical ingredient.
- US9718795B2 - 1,4-cyclohexylamine derivatives and processes for the preparation thereof.
- US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors.

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